1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-3-4-14(2)16(11-13)19-7-9-20(10-8-19)17-6-5-15(12-18-17)21(22)23/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISRCJJMJBGMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biologische Aktivität
1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. It is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.373 g/mol
- CAS Number : 400088-95-1
Synthesis
The synthesis of 1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the reaction of 2,5-dimethylphenylamine with 5-nitropyridine-2-carboxylic acid. The process includes cyclization to form the piperazine ring under controlled conditions to optimize yield and purity. Common reagents include catalysts and solvents that facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can influence its therapeutic potential. The compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Biological Activities
- Antimicrobial Activity : Studies have indicated that piperazine derivatives exhibit antimicrobial properties. The specific interactions with bacterial or fungal targets can lead to inhibition of growth or cell viability.
- Anticancer Potential : Research has explored the anticancer effects of piperazine derivatives, including this compound. Mechanistic studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : There is emerging evidence that compounds like 1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Study: Anticancer Activity
In a study examining the anticancer properties of piperazine derivatives, 1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine was found to significantly inhibit the proliferation of several cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This study highlights its potential as a lead compound for developing new anticancer therapies .
Case Study: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds similar to 1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine exhibit antimicrobial activities against various pathogens. The nitro group in the structure is often associated with enhanced antibacterial properties, making it a potential candidate for developing new antimicrobial agents.
Anticancer Potential
Studies have shown that piperazine derivatives can interact with cellular targets involved in cancer progression. The unique structure of 1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine may allow it to inhibit tumor growth or induce apoptosis in cancer cells.
Neurological Applications
The compound's structural features suggest possible interactions with neurotransmitter systems. Research into piperazine derivatives has indicated potential uses as anxiolytics or antidepressants due to their ability to modulate serotonin and dopamine receptors.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various piperazine derivatives, including 1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine. Results showed significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer drug.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between 1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine and related piperazine derivatives:
Key Observations :
The 5-nitropyridin-2-yl group enhances electrophilicity, which may improve interactions with electron-rich receptor pockets (e.g., serotonin 5-HT₂A) compared to non-nitrated pyridines .
Synthetic Accessibility :
- Derivatives with electron-withdrawing groups (e.g., nitro) typically require harsher reaction conditions, such as elevated temperatures or catalysts like Ca(NTf₂)₂, as seen in sulfonamide-linked piperazines .
- The target compound’s synthesis likely parallels methods for 1-(5-nitropyridin-2-yl)piperazine derivatives, involving coupling of 2,5-dimethylphenyl halides with pre-formed piperazine intermediates .
Biological Activity Trends :
- Arylpiperazines with nitro groups (e.g., 5-nitropyridine) show higher affinity for serotonin receptors compared to halogenated or methoxylated analogs, as demonstrated in docking studies .
- Sulfonyl-linked piperazines (e.g., 1-(2,5-dichlorophenyl)-4-sulfonylpiperazine) exhibit antimicrobial activity, highlighting the role of sulfonyl groups in disrupting bacterial enzymes .
Physicochemical Properties: The target compound’s melting point is expected to align with analogs in (61–106°C), while its solubility in polar solvents (e.g., ethanol) is likely lower than sulfonamide derivatives due to reduced polarity .
Q & A
Synthesis and Characterization
Q1: How is 1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine synthesized, and what analytical methods confirm its structure? Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions between substituted phenyl and pyridine precursors. Structural confirmation requires elemental analysis (C, H, N content) and spectral techniques:
- 1H/13C NMR to verify substituent positions and piperazine ring integrity.
- IR spectroscopy to identify functional groups (e.g., nitro groups at ~1520 cm⁻¹).
- Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation patterns .
Initial Biological Screening
Q2: What in vitro assays are recommended for assessing its pharmacological potential? Answer: Prioritize receptor-binding assays (e.g., serotonin 5-HT1A/5-HT2A, dopamine D2), enzyme inhibition (carbonic anhydrase I/II), and cytotoxicity screens (MTT assay in cancer cell lines). For antiplatelet activity, use platelet-rich plasma (PRP) aggregation assays with ADP or collagen as agonists .
Toxicity Profiling
Q3: What methodologies evaluate the compound’s toxicity in preclinical studies? Answer:
- In vitro: Hemolysis assays (erythrocyte lysis), hepatocyte viability (LDH release).
- In vivo: Acute toxicity studies in rodents (LD50 determination, organ histopathology).
Note: Beta-cyclodextrin inclusion complexes reduce systemic toxicity but may lower bioactivity, requiring optimization .
Structural Modifications for Enhanced Bioactivity
Q4 (Advanced): How can SAR studies optimize its analgesic or anti-inflammatory effects? Answer:
- Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to enhance receptor binding.
- Modify the 2,5-dimethylphenyl group with halogens (F, Cl) to improve lipophilicity.
- Validate via in vivo models (e.g., carrageenan-induced paw edema) and molecular docking against COX-2 or TRPV1 targets .
Computational Modeling (QSAR)
Q5 (Advanced): What parameters are critical in developing QSAR models for renin inhibitory activity? Answer: Key descriptors include:
- logP (lipophilicity), molar refractivity (polarizability), and H-bond acceptors/donors .
- Train models using IC50 values from enzymatic assays (e.g., renin inhibition) and validate with test sets via partial least squares (PLS) regression .
Resolving Data Contradictions
Q6 (Advanced): How to address discrepancies between predicted antiplatelet activity and experimental results? Answer:
- Cross-validate computational predictions (e.g., molecular dynamics simulations of platelet receptor interactions) with flow cytometry (PAC-1 binding for activated platelets).
- Adjust QSAR models using experimental IC50 values and re-optimize substituent electronic parameters .
Multi-Target Drug Design
Q7 (Advanced): What strategies enable designing multi-target ligands using this derivative? Answer:
- Use pharmacophore modeling to identify overlapping features for dual targets (e.g., 5-HT1A and calcium channels).
- Synthesize hybrid derivatives (e.g., piperazine linked to naphthyl groups) and evaluate via multiplexed receptor-binding assays .
Enhancing Bioavailability
Q8 (Advanced): How can formulation strategies improve oral bioavailability? Answer:
- Design pH-sensitive prodrugs (pKa ~9.2–9.6) to enhance intestinal permeation.
- Co-administer with piperazine-based permeation enhancers (e.g., 1-(2-hydroxymethyl)piperazine) to modulate epithelial tight junctions .
Mechanistic Studies in Anticancer Activity
Q9 (Advanced): What approaches elucidate its mechanism in tubulin polymerization inhibition? Answer:
- Fluorescence-based tubulin polymerization assays to quantify inhibition kinetics.
- Molecular docking into β-tubulin’s colchicine-binding site.
- Validate apoptosis/autophagy via Western blot (caspase-3, LC3-II) in HCT116 cells .
Combination Therapy Development
Q10 (Advanced): How to design combination regimens with antitumor agents? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
